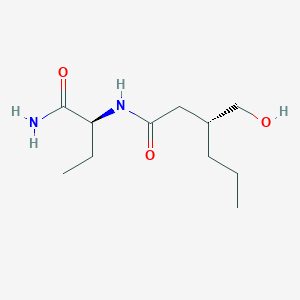

(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide

Description

Properties

Molecular Formula |

C11H22N2O3 |

|---|---|

Molecular Weight |

230.30 g/mol |

IUPAC Name |

(3R)-N-[(2S)-1-amino-1-oxobutan-2-yl]-3-(hydroxymethyl)hexanamide |

InChI |

InChI=1S/C11H22N2O3/c1-3-5-8(7-14)6-10(15)13-9(4-2)11(12)16/h8-9,14H,3-7H2,1-2H3,(H2,12,16)(H,13,15)/t8-,9+/m1/s1 |

InChI Key |

QVASPXVIKCVCOZ-BDAKNGLRSA-N |

Isomeric SMILES |

CCC[C@H](CC(=O)N[C@@H](CC)C(=O)N)CO |

Canonical SMILES |

CCCC(CC(=O)NC(CC)C(=O)N)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production:

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group is a versatile functional group that participates in oxidation, protection, and nucleophilic substitution reactions.

Oxidation Reactions

-

Oxidation to Aldehyde/Carboxylic Acid :

The hydroxymethyl group can be oxidized to an aldehyde (via mild oxidizing agents like pyridinium chlorochromate) or further to a carboxylic acid (using strong oxidizers like KMnO₄ or CrO₃).Reaction Type Reagents/Conditions Product Oxidation to Aldehyde PCC in dichloromethane, 0°C (R)-3-formylhexanamide derivative Oxidation to Acid KMnO₄, H₂SO₄, heat (R)-3-carboxyhexanamide derivative Such transformations are critical for introducing electrophilic sites for downstream coupling .

Protection/Deprotection

-

Silylation :

The hydroxyl group can be protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole. -

Tosylation :

Reaction with TsCl forms a tosylate (-OTs), converting the hydroxyl into a better leaving group for nucleophilic substitution .

Amide Bond Reactivity

The secondary amide is relatively stable but undergoes hydrolysis under extreme conditions:

Acidic/Basic Hydrolysis

-

Acidic Hydrolysis :

Concentrated HCl (6M) at reflux yields (R)-3-(hydroxymethyl)hexanoic acid and (S)-2-aminobutanamide. -

Basic Hydrolysis :

NaOH (4M) at 100°C produces the sodium salt of the acid and ammonia .Hydrolysis Type Conditions Products Acidic 6M HCl, reflux, 12h Carboxylic acid + amine salt Basic 4M NaOH, 100°C, 8h Carboxylate salt + ammonia

Stereochemical Considerations

The (R) and (S) configurations at the hydroxymethyl and amino positions, respectively, influence reaction pathways:

-

Chiral Retention :

Mild conditions (e.g., enzymatic catalysis) preserve stereochemistry during transformations. -

Racemization Risk :

Harsh acidic/basic conditions or high temperatures may lead to epimerization at chiral centers .

Cyclization Reactions

The hydroxymethyl and amide groups can participate in intramolecular cyclization:

Lactam Formation

Under Mitsunobu conditions (DIAD, Ph₃P), the hydroxymethyl group reacts with the amide nitrogen to form a five-membered lactam.

| Cyclization Type | Reagents | Product |

|---|---|---|

| Lactamization | DIAD, Ph₃P, THF, 25°C | (R)-4-propylpyrrolidin-2-one derivative |

This reaction is pivotal in synthesizing brivaracetam precursors .

Esterification

The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters:

Nucleophilic Substitution

After tosylation, the -OTs group undergoes substitution with nucleophiles (e.g., NaN₃ or KCN):

Stability and Degradation

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiepileptic Drug Development

(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide is primarily recognized for its role as a precursor in the synthesis of brivaracetam, an antiepileptic drug. Brivaracetam is used to treat partial-onset seizures in patients with epilepsy. The compound's structural features contribute to its ability to modulate synaptic transmission by binding to synaptic vesicle protein 2A (SV2A), which is crucial for neurotransmitter release .

1.2 Neuroprotective Properties

Research indicates that derivatives of this compound may exhibit neuroprotective effects. By influencing neurotransmitter systems and reducing excitotoxicity, these compounds could potentially be developed into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its effects on enzymes related to amino acid metabolism can provide insights into metabolic disorders and potential therapeutic targets .

2.2 Synthesis of Peptides

Due to its amino acid structure, this compound can be utilized in peptide synthesis. Its incorporation into peptide chains allows for the exploration of new peptides with enhanced biological activity or stability against proteolytic degradation .

Therapeutic Potential

3.1 Antimicrobial Activity

Emerging studies suggest that compounds related to this compound may possess antimicrobial properties. This includes activity against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics or adjuvant therapies .

3.2 Cancer Research

The compound's ability to modulate cellular pathways may extend to cancer research, where it could be investigated for its role in apoptosis and cell cycle regulation. Preliminary findings indicate potential applications in targeted cancer therapies, particularly those focusing on specific signaling pathways involved in tumor growth and metastasis .

Case Study 1: Development of Brivaracetam

In a clinical context, the development of brivaracetam from this compound illustrates the compound's importance in treating epilepsy. Clinical trials have demonstrated its efficacy and safety profile, leading to its approval for use in managing partial-onset seizures .

Case Study 2: Antimicrobial Research

Recent studies have explored the antimicrobial properties of derivatives of this compound, showing promising results against various pathogens. These findings support further investigation into its use as a novel antimicrobial agent .

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with its analogs:

Functional Group Analysis

a) Hydroxymethyl vs. Chloromethyl (Target vs. Brivaracetam Intermediate 3)

- Hydroxymethyl : Introduces polarity and hydrogen-bonding capacity, improving solubility in aqueous media. This group may enhance interactions with biological targets (e.g., enzymes) .

- Chloromethyl : Increases lipophilicity and reactivity (e.g., nucleophilic substitution). Used in intermediates where further functionalization is required .

b) Amino-Oxobutanamide vs. Formyl(hydroxy)amino ()

- Amino-Oxobutanamide: Provides a rigid, hydrogen-bonding motif critical for binding to neurological targets (e.g., synaptic vesicle protein 2A in brivaracetam) .

- Formyl(hydroxy)amino: Acts as a bidentate ligand for metals, enabling catalytic applications (e.g., C–H activation). The dimethylamino group further stabilizes metal complexes .

c) Hydroxymethyl vs. N-Hydroxyamide ()

- Hydroxymethyl : Positioned on the carbon chain, influencing stereoelectronic effects without direct participation in amide resonance.

Stereochemical Considerations

- The (R,S) configuration of the target compound is critical for its biological activity. For example, brivaracetam analogs with inverted stereochemistry show reduced efficacy .

- The (2R,3R) configuration in cyclopentyl-containing analogs () optimizes hydrophobic packing in crystal structures, suggesting similar stereochemical optimization may apply to the target compound .

Biological Activity

(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide, commonly referred to as a brivaracetam impurity, is a compound of interest in medicinal chemistry, particularly in the context of epilepsy treatment. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

The molecular formula of this compound is CHNO, with a molar mass of 230.3 g/mol. The compound is characterized by its amide functional group and hydroxymethyl substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 230.3 g/mol |

| CAS Number | 2252417-17-5 |

Brivaracetam, the parent compound of this compound, acts primarily as a selective ligand for the synaptic vesicle protein 2A (SV2A). This interaction modulates neurotransmitter release and has been shown to reduce seizure activity in various models of epilepsy. The specific biological activity of the impurity may differ slightly due to structural variations but is expected to retain some pharmacological properties associated with SV2A modulation.

Anticonvulsant Effects

Research indicates that brivaracetam and its analogs exhibit significant anticonvulsant effects. In animal models, compounds with similar structures have been shown to reduce seizure frequency and severity. For instance, studies have demonstrated that brivaracetam can effectively control partial-onset seizures in patients with epilepsy.

Pharmacokinetics

The pharmacokinetic profile of brivaracetam suggests that it has a rapid absorption rate and a favorable half-life for maintaining therapeutic levels. The compound is primarily metabolized in the liver, with minimal renal excretion, which is advantageous for patients with compromised kidney function.

Case Studies

- Clinical Trials : A series of clinical trials have evaluated the efficacy of brivaracetam in comparison to other antiepileptic drugs. These studies consistently show that brivaracetam provides superior control over seizure episodes with a favorable side effect profile.

- Animal Studies : In rodent models, administration of brivaracetam resulted in a significant reduction in seizure activity compared to controls. The efficacy was dose-dependent, highlighting the importance of optimizing dosing regimens for maximum therapeutic benefit.

Synthesis Approaches

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with readily available amino acids and aldehydes.

- Key Reactions : Reductive amination and coupling reactions are utilized to construct the desired amide bond.

- Purification : Chiral HPLC methods are employed to isolate the desired enantiomer from racemic mixtures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide?

- Methodological Answer : The synthesis can involve peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF with DIEA (N,N-Diisopropylethylamine) as a base. This facilitates amide bond formation under mild conditions (room temperature, 10–60 minutes). Similar protocols have been used for structurally related hexanamide derivatives, ensuring stereochemical integrity . Epoxidation and nitrile amidation strategies, as described in a patent for analogous compounds, may also be adapted for backbone construction .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer : Chiral HPLC or LC-MS/MS with chiral stationary phases (e.g., cyclodextrin-based columns) is recommended. For example, (2R)-2-(Hydroxymethyl)-3-(cyclopentyl)-N-(phenylmethoxy)hexanamide (a structural analog) was characterized using such methods to resolve enantiomers . Nuclear Overhauser Effect (NOE) NMR spectroscopy can further validate spatial arrangements of substituents.

Q. What safety precautions are critical during handling?

- Methodological Answer : Refer to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Storage should adhere to P403 + P233 (ventilated, sealed containers) and P410 (protect from light) .

Advanced Research Questions

Q. How can researchers optimize reaction yields while maintaining stereochemical purity?

- Methodological Answer :

-

Kinetic Control : Use low temperatures (−20°C to 0°C) to favor kinetic products and minimize racemization.

-

Catalytic Systems : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantioselectivity during amidation.

-

Monitoring : Real-time LC-MS analysis (as in ’s protocol) allows rapid adjustment of reaction parameters .

Parameter Optimal Range Impact on Yield/Purity Temperature 0–25°C Higher temps risk racemization Coupling Agent (HATU) 1.1–1.3 equiv Excess reduces stereoselectivity Reaction Time 10–30 minutes Prolonged time increases side products

Q. What analytical techniques resolve contradictions in reported physicochemical properties (e.g., boiling point)?

- Methodological Answer : Discrepancies in predicted vs. experimental properties (e.g., boiling point: 675.4°C predicted vs. lower observed values) can arise from impurities or decomposition. Techniques include:

- Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition thresholds.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular integrity under varying conditions.

- DSC (Differential Scanning Calorimetry) : Detects polymorphic transitions affecting physical properties.

Q. How do solvent choices impact the compound’s stability during long-term storage?

- Methodological Answer :

- Polar Aprotic Solvents : DMF or DMSO may stabilize via hydrogen bonding but risk hygroscopic degradation.

- Inert Atmospheres : Storage under argon or nitrogen (P231 + P232 ) prevents oxidation.

- Lyophilization : For solid-state storage, freeze-drying in amber vials minimizes hydrolytic cleavage of the amide bond.

Data Contradiction Analysis

Q. Why might NMR spectra of this compound show unexpected peaks despite high synthetic purity?

- Methodological Answer : Residual solvents (e.g., hexane, DMF) or diastereomeric byproducts (from incomplete stereochemical control) are common culprits. Solutions:

- Purification : Gradient flash chromatography (silica gel, ethyl acetate/hexane) removes organics.

- Deuterated Solvent Exchange : Replace DMF-d7 with DMSO-d6 to eliminate solvent artifacts.

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks to confirm structural fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.